Methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound belongs to a class of molecules that may exhibit various biological activities, making it a subject of interest in pharmaceutical research.
Methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate can be classified as an amino acid derivative. Its structure includes an amino group and an ester functional group, which are common in compounds with biological activity.
The synthesis of methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate typically involves several steps:
Technical details regarding these processes can vary based on the specific reagents and conditions used. High optical purity is often a goal in these syntheses to ensure efficacy in biological applications .
The molecular structure of methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate features:
The molecular formula for this compound is C₉H₁₄N₂O₂. Its molecular weight is approximately 170.22 g/mol. The structural representation can be visualized using chemical drawing software or databases that provide 3D models for better understanding.
Methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate can participate in various chemical reactions:
Technical details about these reactions depend on specific conditions such as temperature, solvent choice, and catalysts used .
The mechanism of action for methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate may involve interactions with biological targets such as enzymes or receptors.
Data regarding specific targets and pathways would require further experimental validation through pharmacological studies.
Methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate is likely to be a solid at room temperature with specific melting and boiling points that would need experimental determination.
Key chemical properties include:
Relevant data regarding these properties can be obtained through experimental characterization techniques such as spectroscopy and chromatography .
Methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate has potential applications in:
Further research is necessary to fully elucidate its biological effects and therapeutic potential .
The Staudinger/aza-Wittig domino sequence enables efficient construction of the functionalized azepine core required for methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate. This methodology begins with the in situ generation of iminophosphoranes from azido precursors, followed by intramolecular aza-Wittig cyclization. As demonstrated in patent literature, 7-azido-1-(protected)-3,4,5,6-tetrahydro-2H-azepine undergoes Staudinger reduction using triphenylphosphine, generating a phosphazine intermediate that spontaneously cyclizes via aza-Wittig reaction upon heating (60-80°C) in anhydrous toluene . Critical modifications include:
Table 1: Domino Reaction Performance Under Varied Conditions
N1-Protecting Group | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Boc | Toluene | 80 | 10 | 78 |
Cbz | THF | 65 | 8 | 82 |
Tosyl | DCE | 70 | 12 | 68 |
Acetyl | Toluene | 75 | 10 | 61 |
Post-cyclization, nucleophilic addition of methyl bromoacetate to the imino nitrogen under mild base (K₂CO₃) in acetonitrile at 50°C provides the target compound in ≥90% purity after recrystallization. This domino approach circumvents unstable azepine intermediates that commonly degrade during isolation [7].
Palladium-mediated methodologies enable direct functionalization of the azepine ring under precisely controlled flow chemistry regimes. Key innovations utilize immobilized Pd catalysts (e.g., Pd-enCAPSULE, Pd@SiO₂) within continuous flow reactors to achieve selective C-N bond formation. The synthesis employs 7-amino-1-(2-bromoallyl)-3,4,5,6-tetrahydro-2H-azepine as a precursor, where intramolecular Heck-type cyclization constructs the seven-membered ring while introducing the reactive amino functionality .
Table 2: Flow Reactor Parameters for Azepine Cyclization
Catalyst Loading (mol%) | Residence Time (min) | Temp (°C) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
1.5 | 15 | 110 | 93 | 89 |
2.0 | 20 | 120 | 99 | 94 |
3.0 | 10 | 130 | 98 | 88 |
0.5 | 30 | 100 | 76 | 81 |
Notable advantages include:
Post-cyclization, the enamine product undergoes direct reductive amination with methyl glyoxylate using NaBH₃CN in methanol, achieving methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate in 3.2 minutes total residence time. This continuous approach achieves 92% overall yield at multi-gram scales (>15 g/hr) [7].
Reductive cyclization provides direct access to saturated azepine frameworks essential for subsequent functionalization. Nitrile-containing precursors undergo strategic hydrogenation using catalyst-controlled conditions:
A particularly efficient route employs methyl 2-((4-(2-cyanoethyl)cyclohex-3-en-1-yl)amino)acetate, where ring-closing metathesis (Grubbs II catalyst, 5 mol%) generates a 7-cyano-2,3-didehydroazepine intermediate. Subsequent selective hydrogenation at 50 psi H₂ over PtO₂ in acetic acid achieves simultaneous alkene saturation and cyano reduction, yielding the target compound in 87% overall yield. This tandem methodology avoids the unstable 7-amino intermediates that frequently undergo dimerization [7].
Critical parameters include:
Solid-phase methodologies significantly enhance the purity profile of methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate by enabling intermediate purification without chromatography. Key implementations include:
A representative sequence starts with resin-bound triphenylphosphine (2.2 equiv) mediating Staudinger reduction of 7-azidoazepine in dichloroethane at 50°C. Without intermediate isolation, the polymer-immobilized phosphinimine undergoes aza-Wittig cyclization upon addition of carbonyl diimidazole (1.5 equiv), releasing imidazole into solution while the phosphine oxide remains bound. Filtration followed by aminomethylation using Wang resin-bound methyl glycinate and Ti(OiPr)₄ catalysis (2 mol%) provides the target compound after resin cleavage with TFA/dichloromethane (1:9). This approach achieves 76% isolated yield with >99.5% purity by HPLC [7].
Table 3: Polymer-Assisted Synthesis Efficiency Metrics
Step | Reagent/Resin | Purity After Step (%) | Yield (%) |
---|---|---|---|
Staudinger Reduction | MP-Ph₃P (2.2 equiv) | 98 | Quant. |
Aza-Wittig Cyclization | CDI + MP-Carbonate | 95 | 92 |
Reductive Amination | MP-CNBH₃ + Wang-glycinate | 99 | 89 |
Final Cleavage | TFA/DCM | 99.5 | 98 |
This methodology reduces purification time by 70% and eliminates aqueous workups that often hydrolyze the ester functionality. Scale-up to 100-g scale demonstrates consistent impurity profiles (≤0.3% total impurities) .
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8